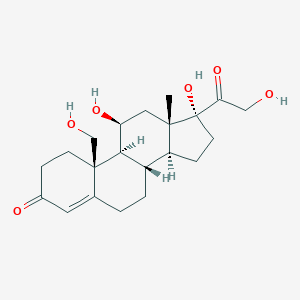

19-Hydroxycortisol

Overview

Description

Synthesis Analysis

Methods have been developed for the chemical transformation of cortisol and cortisone into derivatives of 19-Hydroxycortisol . The synthesis involves the chemical transformation of cortisol and cortisone into 19-hydroxycortisol derivatives .

Chemical Reactions Analysis

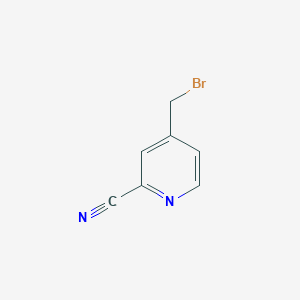

The chemical reactions involved in the synthesis of 19-Hydroxycortisol from cortisol and cortisone have been investigated . The process involves the introduction of 19-oxygen-containing functions into the molecules of the initial substances (cortisol and cortisone) with the aid of the cyclization of the corresponding 5α-bromo-6β-hydroxyderivatives under the action of lead tetraacetate and iodine with the formation of 6β,19-epoxides .

Scientific Research Applications

Biological Activity and Receptor Binding

- 18-Hydroxycortisol, closely related to 19-Hydroxycortisol, has been studied for its receptor-binding activity to renal gluco- and mineralocorticoid receptors. It exhibits minimal glucocorticoid and undetectable mineralocorticoid activity, indicating it might not play a significant metabolic role in patients with primary aldosteronism (Gomez-Sanchez et al., 1984).

Diagnostic Applications

- The measurement of urinary 18-Hydroxycortisol using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed, indicating its potential use in diagnosing aldosterone-producing adenoma and differentiating it from other conditions (Jin et al., 2013).

- The development of a radioimmunoassay for 18-Hydroxycortisol in plasma and urine suggests its usefulness in diagnosing primary aldosteronism, with increased excretion observed in certain patient groups (Corrie et al., 1985).

Role in Adrenal Disorders

- A study on the origin and significance of 18-Hydroxycortisol in hyperaldosteronism and in vitro experiments highlights its synthesis mainly from the zona fasciculata of the adrenal gland and its potential relevance in primary hyperaldosteronism (Fraser et al., 1991).

- The development of a monoclonal antibody-based enzyme immunoassay for urinary 18-Hydroxycortisol shows its application in diagnosing primary aldosteronism, with significantly higher levels observed in patients compared to normal subjects (Kohno et al., 1994).

Clinical Implications

- Research on the hypersecretion of 18-Hydroxycortisol in adrenocortical hypertension indicates its potential role in the severity of clinical manifestations of mineralocorticoid excess in certain types of aldosteronism (Ulick & Chu, 1982).

properties

IUPAC Name |

(8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-19-9-16(25)18-14(15(19)5-7-21(19,27)17(26)10-22)3-2-12-8-13(24)4-6-20(12,18)11-23/h8,14-16,18,22-23,25,27H,2-7,9-11H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKZCTNCIDPUEE-UKSDXMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)CCC34CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)CC[C@]34CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19-Hydroxycortisol | |

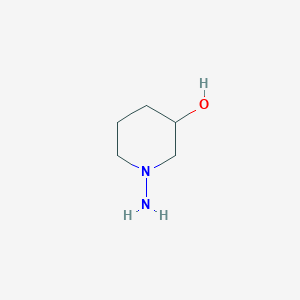

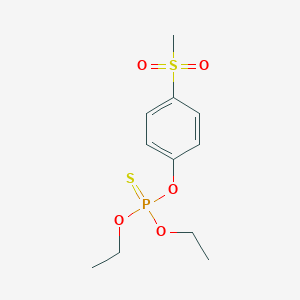

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)

![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)

![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)